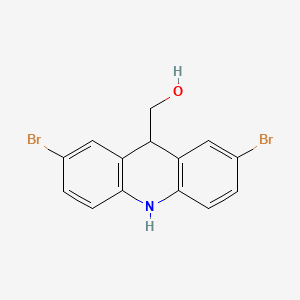
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol is a chemical compound with the molecular formula C14H11Br2NO. It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its unique structure, which includes two bromine atoms and a hydroxymethyl group attached to the acridine core. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol typically involves the bromination of 9,10-dihydroacridine followed by the introduction of a hydroxymethyl group. One common method involves the following steps:
Bromination: 9,10-dihydroacridine is treated with bromine in the presence of a suitable solvent, such as chloroform or dichloromethane, to introduce bromine atoms at the 2 and 7 positions.
Hydroxymethylation: The dibromo compound is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 9 position.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Sodium azide for azide substitution, followed by reduction to amine.
Major Products Formed
Oxidation: Formation of (2,7-Dibromo-9,10-dihydroacridin-9-YL)formaldehyde or (2,7-Dibromo-9,10-dihydroacridin-9-YL)carboxylic acid.
Reduction: Formation of 9,10-dihydroacridin-9-YL)methanol.
Substitution: Formation of (2,7-Diamino-9,10-dihydroacridin-9-YL)methanol.
科学的研究の応用
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe to study biological pathways and interactions.
Medicine: Explored for its potential therapeutic applications. Its derivatives are studied for their ability to interact with biological targets, such as enzymes and receptors.
Industry: Used in the development of new materials, such as dyes and polymers. Its brominated structure makes it useful in flame retardants and other specialty chemicals.
作用機序
The mechanism of action of (2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol involves its interaction with various molecular targets. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and the nature of the derivative being studied.
類似化合物との比較
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
- 2,7-Dibromo-9,10-dihydroacridine
Uniqueness
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol is unique due to the presence of the hydroxymethyl group at the 9 position. This functional group enhances its reactivity and allows for further modifications. The bromine atoms at the 2 and 7 positions also contribute to its distinct chemical properties, making it a valuable compound for various research applications.
特性
CAS番号 |
85598-41-0 |
|---|---|
分子式 |
C14H11Br2NO |
分子量 |
369.05 g/mol |
IUPAC名 |
(2,7-dibromo-9,10-dihydroacridin-9-yl)methanol |
InChI |
InChI=1S/C14H11Br2NO/c15-8-1-3-13-10(5-8)12(7-18)11-6-9(16)2-4-14(11)17-13/h1-6,12,17-18H,7H2 |
InChIキー |
LTYSCFPEQBAUQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(C3=C(N2)C=CC(=C3)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


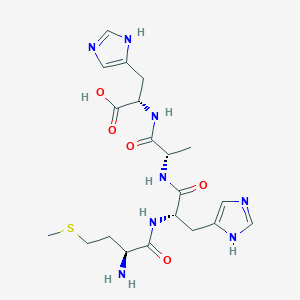
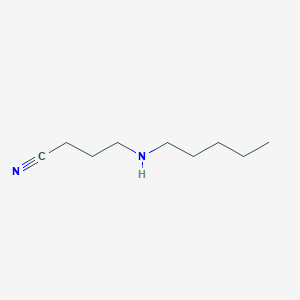
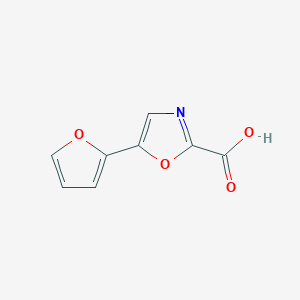
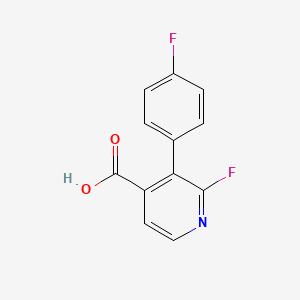
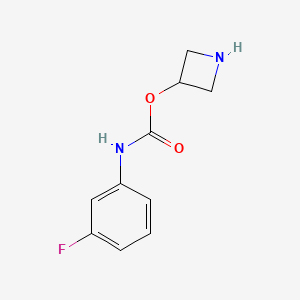
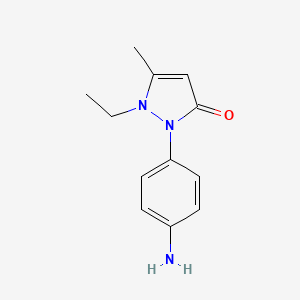
![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
![2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
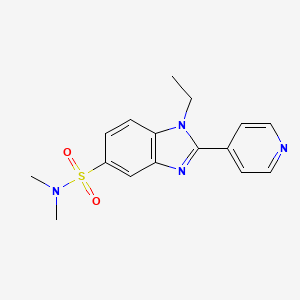
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)
![12-hydroxy-1,10-bis(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934810.png)

